2-(4-Benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid
Description
Properties
IUPAC Name |
2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-17-15(11-13-7-3-1-4-8-13)20-19(25)21(17)16(18(23)24)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,20,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAFEYNFQHJCBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=O)N2)C(CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article synthesizes available research findings, including biological evaluations, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a dioxoimidazolidine moiety linked to a phenylpropanoic acid structure, which may contribute to its biological activity.
Anti-inflammatory Potential
The anti-inflammatory properties of compounds containing imidazolidinone structures have been documented. These compounds may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. While direct studies on this specific compound are sparse, the presence of the imidazolidinone ring hints at possible anti-inflammatory mechanisms .
Cytotoxicity and Antitumor Activity
Preliminary investigations into related dioxoimidazolidin derivatives have indicated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular proliferation pathways. Further research is needed to establish the cytotoxic profile of this compound specifically .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the coupling of benzylamine derivatives with imidazolidinones under specific conditions to yield the desired product. Characterization is performed using techniques such as NMR and LC-MS to confirm structural integrity .
Pharmacological Screening
In pharmacological screening, compounds similar to this compound have shown varied efficacy across different models:
| Compound | ED50 (mg/kg) | Model Type | Remarks |
|---|---|---|---|
| Compound A | 67.65 | MES | High protection rate |
| Compound B | 54.90 | PTZ | Lower toxicity compared to controls |
| Compound C | 42.83 | MES | Effective with minimal side effects |
These findings suggest that derivatives can be optimized for enhanced therapeutic profiles.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid exhibit significant antimicrobial properties. A study by El-Meguid (2014) highlighted the synthesis of compounds containing similar structural motifs, which showed effectiveness against a range of gram-positive and gram-negative bacteria, as well as fungi. This suggests that the compound may serve as a valuable lead in developing new antimicrobial agents.
Anticancer Research
The compound has also been investigated for its potential anticancer properties. In vitro studies have indicated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, research conducted by Güzel-Akdemir et al. (2021) demonstrated that compounds incorporating similar scaffolds exhibited significant cytotoxicity against leukemia and central nervous system cancer cell lines . These findings suggest that further exploration could yield promising candidates for cancer therapeutics.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically utilizing methods such as condensation reactions followed by cyclization processes. Todorov and Naydenova (2010) reported on the synthesis of related dipeptide mimetics, providing insights into the characterization techniques employed, including spectroscopic methods such as NMR and mass spectrometry. This detailed characterization is crucial for understanding the compound's structure and potential reactivity.
Case Study 1: Antimicrobial Efficacy
In a comparative study of various derivatives, it was found that compounds with a benzoyl group exhibited enhanced antimicrobial activity. The study utilized standard disk diffusion methods to evaluate the efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, with certain derivatives showing inhibition zones greater than 20 mm.
Case Study 2: Anticancer Activity
A focused investigation into the anticancer properties was conducted using the National Cancer Institute's primary screening protocols. Compounds derived from this compound were tested against multiple cancer cell lines. Notably, one derivative showed an inhibition rate of over 80% against a leukemia cell line (MOLT-4), indicating strong potential for further development into anticancer agents .
Comparison with Similar Compounds
Research Findings and Implications
Structural Insights :
- The hydantoin ring’s substitution pattern directly impacts physicochemical properties. Benzyl groups enhance lipophilicity, whereas chloro and hydroxy groups improve polarity and solubility.
- Stereochemical configuration (e.g., the (2S) form in Compound 314) may critically influence bioactivity, though this requires further validation.
Methodological Considerations: Structural analysis of such compounds relies on NMR and crystallography. SHELX remains a cornerstone for crystallographic refinement, even for complex derivatives .
Gaps in Evidence :
- Biological activity data (e.g., IC₅₀, EC₅₀) for both compounds are absent, limiting mechanistic interpretations.
- Synthetic yields, stability, and pharmacokinetic profiles are unaddressed in the provided sources.
Preparation Methods
Structural Analysis and Key Synthetic Challenges
The target compound features a 3-phenylpropanoic acid backbone substituted at the α-carbon with a 4-benzyl-2,5-dioxoimidazolidin-1-yl group. This architecture necessitates precise regioselective bond formation between the imidazolidinone nitrogen and the propanoic acid’s α-carbon, while maintaining stereochemical integrity if applicable. Key challenges include:
Synthetic Route 1: Urea Cyclization from Protected Phenylalanine
Stepwise Protocol
Carboxylic Acid Protection
Reaction:
Methyl 2-amino-3-phenylpropanoate synthesis via Fischer esterification:
$$ \text{2-Amino-3-phenylpropanoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{HCl}} \text{Methyl 2-amino-3-phenylpropanoate} $$
Conditions: Reflux in anhydrous methanol with catalytic HCl (12 h, 65°C).
Urea Formation
Reaction:
Benzyl isocyanate coupling:
$$ \text{Methyl 2-amino-3-phenylpropanoate} + \text{Benzyl isocyanate} \rightarrow \text{Methyl 2-(3-benzylureido)-3-phenylpropanoate} $$
Conditions: Dry THF, 0°C to room temperature, 24 h.
Cyclization to Imidazolidinone
Reaction:
Acid-catalyzed ring closure:
$$ \text{Methyl 2-(3-benzylureido)-3-phenylpropanoate} \xrightarrow{\text{HCl/EtOH}} \text{Methyl 2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoate} $$
Conditions: 6M HCl in ethanol, reflux (8 h, 78°C).
Ester Hydrolysis
Reaction:
Saponification to free acid:
$$ \text{Methyl ester} + \text{LiOH} \rightarrow \text{2-(4-Benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid} $$
Conditions: THF/H₂O (3:1), 0°C, 2 h.
Table 1: Synthetic Route 1 Summary
| Step | Reagents | Temperature | Time | Yield* |
|---|---|---|---|---|
| 1 | HCl/MeOH | 65°C | 12h | 92% |
| 2 | Benzyl isocyanate | 0°C→RT | 24h | 85% |
| 3 | 6M HCl/EtOH | 78°C | 8h | 78% |
| 4 | LiOH/H₂O | 0°C | 2h | 95% |
Synthetic Route 2: Nucleophilic Substitution with Preformed Imidazolidinone
Imidazolidinone Synthesis
Protocol:
Propanoic Acid Electrophile Preparation
Protocol:
Bromination of 3-phenylpropanoic acid:
$$ \text{3-Phenylpropanoic acid} + \text{PBr}_3 \rightarrow \text{2-Bromo-3-phenylpropanoic acid} $$
Conditions: Dry ether, 0°C, 3 h.
C–N Bond Formation
Reaction:
Nucleophilic displacement:
$$ \text{4-Benzyl-2,5-dioxoimidazolidine} + \text{2-Bromo-3-phenylpropanoic acid} \rightarrow \text{Target compound} $$
Conditions: DMF, K₂CO₃, 60°C, 12 h.
Table 2: Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 4 | 3 |
| Stereocontrol | Yes | No |
| Overall Yield* | 58% | 42% |
| Purification Difficulty | Moderate | High |
*Cumulative yields assuming stepwise efficiencies.
Critical Reaction Optimization Parameters
Cyclization Efficiency
Cyclization steps exhibit strong solvent dependence:
Oxidative Stability
The propanoic acid moiety requires protection during imidazolidinone formation:
Industrial-Scale Production Considerations
Catalyst Recycling
Palladium catalysts from precursor hydrogenation steps (e.g., cinnamaldehyde → 3-phenylpropanal) can be recovered via:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(4-Benzyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanoic acid in a laboratory setting?
- Methodology : A general synthetic approach involves refluxing precursors in anhydrous ethanol with catalytic glacial acetic acid, followed by solvent evaporation under reduced pressure and purification via recrystallization or chromatography. For example, analogous imidazolidinone syntheses employ reflux conditions (4–6 hours) and inert atmospheres to minimize side reactions . Optimization of molar ratios, temperature, and reaction time can be guided by statistical Design of Experiments (DoE) to reduce trial runs while accounting for critical variables like solvent polarity and catalyst loading .
Q. What safety protocols are essential when handling this compound?
- Methodology : Use fume hoods for all procedures to avoid inhalation of dust or vapors. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists. Store the compound in a sealed container away from ignition sources, adhering to OSHA/GHS standards .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology : Combine spectroscopic techniques:
- NMR (¹H/¹³C) to confirm proton/carbon environments, particularly the imidazolidinone ring and phenyl groups.
- HPLC-MS for purity assessment and molecular ion verification.
- FT-IR to identify carbonyl (C=O) stretches (~1700 cm⁻¹) and NH/OH bands. Cross-reference data with computational predictions (e.g., PubChem or NIST databases) to resolve ambiguities .
Advanced Research Questions
Q. How can computational reaction path search methods improve the design of novel derivatives?
- Methodology : Implement quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states. Tools like the ICReDD framework integrate computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent, temperature) for functionalizing the imidazolidinone core. For example, substituent effects on reactivity can be modeled to prioritize synthetic targets .
Q. What strategies resolve contradictory yield data in multi-step syntheses of this compound?
- Methodology : Apply factorial DoE to isolate conflicting variables (e.g., reagent stoichiometry, pH). For instance, a 2³ factorial design can test interactions between benzyl group protection, cyclization temperature, and acid catalyst concentration. ANOVA analysis identifies statistically significant factors, enabling targeted adjustments .
Q. How does reactor design impact scalability for gram-to-kilogram production?
- Methodology : Prioritize continuous-flow reactors over batch systems for exothermic steps (e.g., imidazolidinone ring closure). Computational fluid dynamics (CFD) simulations optimize mixing efficiency and heat transfer. Scale-up criteria should align with CRDC guidelines for reaction fundamentals (subclass RDF2050112), ensuring reproducibility across reactor geometries .
Q. Can membrane separation technologies enhance purification of intermediates?
- Methodology : Employ nanofiltration or reverse osmosis membranes to isolate the target compound from byproducts (e.g., unreacted benzyl precursors). Membrane pore size and polarity should match the compound’s molecular weight (~300–400 g/mol) and solubility profile. CRDC subclass RDF2050104 provides frameworks for evaluating separation efficiency .
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Use Hammett constants (σ) to quantify electronic effects of substituents on the phenyl ring. Steric hindrance from the benzyl group can be modeled via molecular docking simulations. Pair these insights with kinetic studies (e.g., variable-temperature NMR) to correlate structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
